Cyclobutylhydrazine dihydrochloride
Overview
Description
Cyclobutylhydrazine dihydrochloride is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂ and a molecular weight of 159.06 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a cyclobutyl group attached to a hydrazine moiety, and is often utilized in various chemical reactions and studies.
Preparation Methods
The synthesis of cyclobutylhydrazine dihydrochloride typically involves the reaction of cyclobutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or alcoholic medium.
Reaction Time: Several hours to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cyclobutylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various solvents depending on the specific reaction . Major products formed from these reactions include azides, amines, and substituted hydrazines .
Scientific Research Applications
Cyclobutylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism by which cyclobutylhydrazine dihydrochloride exerts its effects involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Cyclobutylhydrazine dihydrochloride can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pyrazoles.
Methylhydrazine: Used in rocket propellants and as a reagent in organic synthesis.
Dimethylhydrazine: Utilized in the production of pharmaceuticals and as a fuel component.
This compound is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
cyclobutylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-6-4-2-1-3-4;;/h4,6H,1-3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVGQVJTQZESRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656019 | |
Record name | Cyclobutylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156980-49-2 | |
Record name | Cyclobutylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutylhydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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